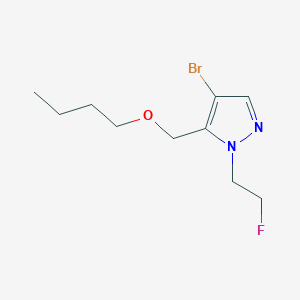

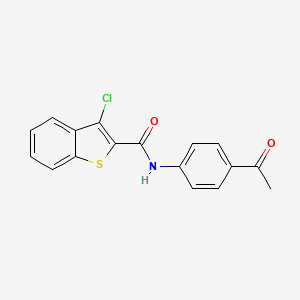

![molecular formula C22H24N4O3 B2491550 3-(1-(2-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034225-51-7](/img/structure/B2491550.png)

3-(1-(2-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is part of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones family, known for their significant variation in structural diversity and biopharmaceutical properties. Such compounds have been synthesized via straightforward methods starting from simpler precursors, leading to a broad range of biopharmaceutical properties reflected in their solubility, permeability, and clearance values (Jatczak et al., 2014).

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones typically involves starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic substitution, and amide formation in one step, followed by ring closure. This allows for the synthesis with two identical or different groups attached to nitrogen, enabling a wide range of structural diversities (Jatczak et al., 2014).

Molecular Structure Analysis

The structural analysis of such compounds is often done using X-ray diffraction (XRD) and density functional theory (DFT) calculations, which help in understanding the favored tautomeric isomers and the molecular geometry optimization parameters. This detailed structural exploration aids in predicting the compound's physical and chemical behavior (Prasad et al., 2018).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclization, condensation with aryl aldehydes, and reactions with guanidine hydrochloride to furnish pyrimidin-2-amine derivatives. Their ability to undergo diverse chemical reactions under different conditions showcases their chemical versatility (Merugu et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility in fasted state simulated intestinal fluid, vary significantly among the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, ranging from 12.6 μM to 13.8 mM. Their Caco-2 permeability coefficients also show a broad range, indicating a wide variety of absorption potentials, which is crucial for biopharmaceutical applications (Jatczak et al., 2014).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity and stability, are influenced by their structural diversity. Their synthesis routes allow for modifications that can significantly alter their chemical behavior, including their reactivity towards different reagents and conditions, making them versatile candidates for further pharmaceutical development (Jatczak et al., 2014).

Aplicaciones Científicas De Investigación

Anti-cancer Activities

Compounds structurally related to 3-(1-(2-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have demonstrated significant anti-cancer activities across various human tumor cell lines. Studies reveal that the presence of piperidine or pyrrolidine, along with benzoyl and benzyl groups on the pyrimidine ring, enhances their anti-cancer effectiveness. These findings underscore the potential of such compounds in the development of novel anticancer therapies (Singh & Paul, 2006).

5-HT2 Antagonist Activity

Research into the 5-HT2 antagonist activities of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which share a similar structural motif with the query compound, indicates potent antagonist properties. These compounds, particularly those with 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine groups, have been identified as promising for treating conditions mediated by 5-HT2 receptors (Watanabe et al., 1992).

Affinity Towards 5-HT1A and 5-HT2A Receptors

The synthesis of hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety has been explored for their potential affinity towards 5-HT1A and 5-HT2A receptors. Such compounds are synthesized through multi-stage techniques, starting from 4-arylhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives, indicating a methodological approach to targeting specific receptor activities (Herold, Król, & Kleps, 2004).

Antimicrobial Activity

Pyrido[1,2-a] pyrimidine derivatives have been synthesized and investigated for their antimicrobial activities. These compounds, containing Schiff bases of certain amino acids, demonstrated variable antibacterial activities, highlighting their potential in developing new antibacterial and antitumor agents (Alwan, Al Kaabi, & Hashim, 2014).

Synthesis and Herbicidal Evaluation

The synthesis of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives has been explored for their potential as herbicides. These compounds exhibit excellent herbicidal activities at certain dosages, suggesting the importance of specific substituents on the phenyl ring for enhancing herbicidal activity (Zhu et al., 2005).

Mecanismo De Acción

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures have shown inhibitory activity against cdk2 . They bind to the active site of CDK2, inhibiting its activity and thus disrupting the cell cycle progression .

Biochemical Pathways

By inhibiting CDK2, these compounds can halt the cell cycle in the G1 phase, preventing the cell from entering the S phase where DNA replication occurs . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . They have been reported to cause alterations in cell cycle progression and induce apoptosis within cells .

Propiedades

IUPAC Name |

3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-2-17(15-7-4-3-5-8-15)20(27)25-13-10-16(11-14-25)26-21(28)18-9-6-12-23-19(18)24-22(26)29/h3-9,12,16-17H,2,10-11,13-14H2,1H3,(H,23,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFUVTWNPWMNOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

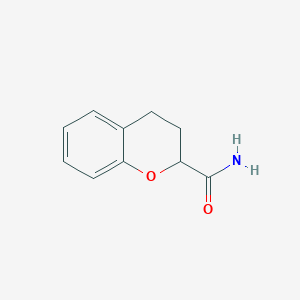

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)

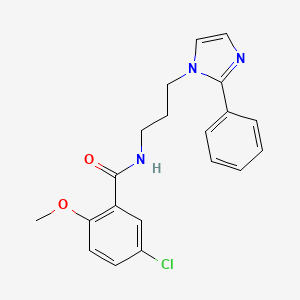

![Methyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2491469.png)

![6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491470.png)

![1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea](/img/structure/B2491472.png)

![2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine](/img/structure/B2491477.png)

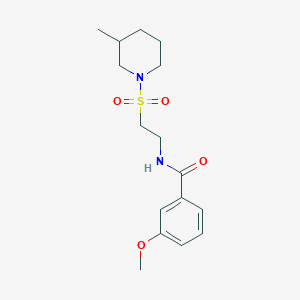

![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2491486.png)

![[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2491489.png)

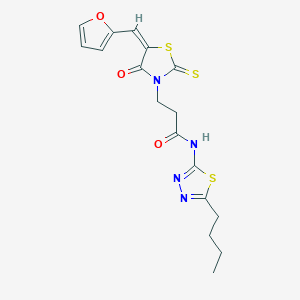

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2491490.png)